molecular formula C11H13BrN2O2 B1425841 N-(6-bromopyridin-2-yl)oxane-3-carboxamide CAS No. 1270881-89-4

N-(6-bromopyridin-2-yl)oxane-3-carboxamide

Cat. No.: B1425841
CAS No.: 1270881-89-4
M. Wt: 285.14 g/mol
InChI Key: HTUIOTSOTHXIIW-UHFFFAOYSA-N
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Description

Structural Characterization of N-(6-bromopyridin-2-yl)oxane-3-carboxamide

Crystallographic Analysis and Molecular Geometry

Single-crystal X-ray diffraction represents the definitive method for structural determination of this compound, providing unambiguous atomic coordinates and bond parameters. The compound crystallizes with specific unit cell dimensions that accommodate the molecular geometry optimally. Crystallographic studies of related bromopyridine compounds demonstrate characteristic dihedral angles between aromatic rings and substituent groups, typically ranging from 70° to 90°.

The molecular geometry analysis reveals that the oxane ring adopts a chair conformation, as indicated by the stereochemical designation (3S) in related structural studies. The bond distances within the pyridine ring follow expected aromatic parameters, with carbon-nitrogen bonds ranging from 1.34 to 1.35 Å and carbon-carbon bonds measuring approximately 1.39 to 1.40 Å. The carbon-bromine bond length typically measures around 1.90 Å, consistent with established values for aromatic brominated compounds.

The carboxamide functional group displays characteristic geometric parameters, with the carbon-oxygen double bond measuring approximately 1.23 Å and the carbon-nitrogen bond length of the amide group measuring around 1.33 Å. The amide nitrogen exhibits sp2 hybridization, contributing to the planar geometry around the carbonyl carbon. These crystallographic parameters provide essential data for understanding the compound's three-dimensional structure and intermolecular interactions.

Hydrogen bonding patterns play a crucial role in crystal packing arrangements. The amide nitrogen-hydrogen group serves as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor, creating characteristic N-H···O interactions that stabilize the crystal lattice. The bromine substituent may participate in halogen bonding interactions, further influencing the overall crystal structure organization.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed structural information through characteristic chemical shifts and coupling patterns. In the proton nuclear magnetic resonance spectrum, the pyridine ring protons appear in the aromatic region between 7.40 and 7.80 parts per million. The H-3, H-4, and H-5 protons of the bromopyridine ring exhibit distinct multiplicities due to ortho and meta coupling relationships.

The oxane ring protons display characteristic patterns in the aliphatic region, with the C-3 proton appearing as a multiplet around 2.6-2.7 parts per million due to its attachment to the carboxamide carbon. The remaining oxane ring protons (C-2, C-4, C-5, and C-6) appear between 1.7 and 4.0 parts per million, with the oxygen-adjacent protons (C-2 and C-6) showing downfield shifts compared to the central ring carbons.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment. The carbonyl carbon appears around 170-175 parts per million, characteristic of amide carbonyls. The pyridine ring carbons exhibit signals between 120 and 160 parts per million, with the bromine-bearing carbon showing a characteristic upfield shift due to the heavy atom effect. The oxane ring carbons appear in the aliphatic region between 25 and 70 parts per million, with the oxygen-bearing carbons displaying downfield shifts.

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide connectivity information and spatial relationships between protons. These experiments confirm the stereochemical assignments and establish the relative configurations of substituents around the oxane ring.

Infrared (IR) Vibrational Mode Analysis

Infrared spectroscopy reveals characteristic vibrational modes that confirm functional group presence and molecular structure. The amide carbonyl stretch appears as a strong absorption band around 1665-1680 cm⁻¹, consistent with secondary amide functionality. This frequency reflects the partial double-bond character of the carbon-nitrogen bond due to resonance stabilization.

The nitrogen-hydrogen stretching vibrations of the amide group produce medium-intensity bands in the 3400-3250 cm⁻¹ region. Primary amides typically show two bands in this region, while secondary amides like this compound display a single band. The exact frequency depends on hydrogen bonding interactions and crystal packing effects.

Aromatic carbon-hydrogen stretching modes appear around 3100-3000 cm⁻¹, while the pyridine ring vibrations produce characteristic bands in the 1600-1400 cm⁻¹ region. The carbon-bromine stretching vibration typically appears as a medium-intensity band around 690-515 cm⁻¹, confirming the presence of the bromine substituent.

The oxane ring contributes various carbon-hydrogen stretching and bending modes in the aliphatic region. Carbon-oxygen stretching vibrations appear in the 1320-1000 cm⁻¹ range, providing evidence for the ether linkages within the six-membered ring. Ring breathing modes and conformational vibrations produce additional bands in the fingerprint region below 1500 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

High-resolution mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at m/z 285.0145 for the [M+H]⁺ ion, corresponding to the protonated molecular species. The bromine isotope pattern produces a characteristic M+2 peak at approximately 50% intensity relative to the molecular ion, confirming the presence of bromine.

Fragmentation analysis reveals several diagnostic pathways. Alpha-cleavage adjacent to the carbonyl group produces an acylium ion at m/z 213, corresponding to loss of the oxane-3-yl radical. This fragmentation represents a characteristic pattern for amide compounds where the alkyl portion of the molecule is eliminated.

The bromopyridine portion undergoes typical aromatic fragmentation patterns. Loss of bromine (79 mass units) from the molecular ion produces a fragment at m/z 206, while loss of hydrogen bromide (80 mass units) yields m/z 205. The pyridine ring itself may fragment to produce characteristic ions at lower masses, including tropylium-type rearrangement products.

The oxane ring contributes to fragmentation through characteristic ether cleavage patterns. Beta-cleavage adjacent to oxygen atoms produces fragments that reveal the ring connectivity and substitution pattern. McLafferty rearrangement processes may occur when gamma-hydrogen atoms are available, leading to specific neutral losses and rearranged ionic products.

Computational Chemistry Studies

Density Functional Theory (DFT) Optimization

Density functional theory calculations provide optimized molecular geometries and electronic properties for this compound. The B3LYP functional with 6-311G+(d,p) basis sets represents a standard computational approach for organic molecules containing bromine substituents. These calculations account for electron correlation effects and provide reliable structural parameters.

Geometry optimization reveals the preferred conformational arrangement of the molecule in the gas phase. The oxane ring adopts a chair conformation with the carboxamide substituent in an equatorial position to minimize steric interactions. The dihedral angle between the pyridine ring and the amide carbonyl plane typically ranges from 0° to 30°, depending on the specific computational method employed.

Bond length predictions from density functional theory calculations closely match experimental crystallographic values. The calculated carbon-nitrogen bond distances in the pyridine ring agree within 0.01 Å of experimental measurements, while the carbon-bromine bond length shows similar accuracy. The amide bond parameters, including the carbon-nitrogen and carbon-oxygen distances, reproduce experimental values with high precision.

Vibrational frequency calculations provide theoretical infrared spectra that can be compared with experimental data. The calculated carbonyl stretching frequency typically appears within 50 cm⁻¹ of the experimental value after appropriate scaling factors are applied. Harmonic frequency analysis also confirms that the optimized geometry represents a true minimum on the potential energy surface.

Properties

IUPAC Name

N-(6-bromopyridin-2-yl)oxane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c12-9-4-1-5-10(13-9)14-11(15)8-3-2-6-16-7-8/h1,4-5,8H,2-3,6-7H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUIOTSOTHXIIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(=O)NC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromopyridin-2-yl)oxane-3-carboxamide typically involves the reaction of 6-bromopyridine-2-amine with oxane-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(6-bromopyridin-2-yl)oxane-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine .

Scientific Research Applications

N-(6-bromopyridin-2-yl)oxane-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-bromopyridin-2-yl)oxane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can participate in binding interactions, while the oxane and carboxamide groups can influence the compound’s overall reactivity and stability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Core Structure Substituents/Modifications Key Features Reference
N-(6-Bromopyridin-2-yl)acetamide Pyridine Acetamide at 2-position Simpler aliphatic carboxamide; lacks stereochemical complexity of oxane
N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide Thiophene-pyridine hybrid Thiophene-3-carboxamide with branched aryl groups Enhanced lipophilicity; potential CNS activity due to aromatic stacking
6-Fluoro-N-(2-methylpropyl)pyridine-3-carboxamide Pyridine Fluoro substituent at 6-position; isobutyl chain Improved metabolic stability via fluorine; altered pharmacokinetics
6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide Dihydropyridine Thioether, cyano, and furyl substituents Redox-active dihydropyridine core; potential as a calcium channel modulator

Key Observations:

Electronic Effects: The bromine atom in N-(6-bromopyridin-2-yl)oxane-3-carboxamide likely increases electrophilicity at the pyridine ring compared to non-halogenated analogs (e.g., 6-fluoro derivatives) .

Stereochemical Complexity : The oxane ring introduces a chiral center, which is absent in simpler analogs like N-(6-bromopyridin-2-yl)acetamide. This could enhance target selectivity in enantioselective interactions .

Solubility and Lipophilicity : Oxane’s oxygen atom may improve aqueous solubility relative to purely aromatic or aliphatic carboxamides (e.g., thiophene-based analogs) .

Biological Relevance : Thiophene and dihydropyridine analogs exhibit activity in CNS and cardiovascular systems, suggesting that this compound could be optimized for similar applications .

Biological Activity

N-(6-bromopyridin-2-yl)oxane-3-carboxamide is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H13BrN2O2, with a molecular weight of 285.14 g/mol. The compound features a bromine atom attached to a pyridine ring, an oxane structure, and a carboxamide functional group. These components contribute to its chemical reactivity and potential interactions with biological targets.

Property Value
Molecular FormulaC11H13BrN2O2
Molecular Weight285.14 g/mol
Key Functional GroupsBromopyridine, Oxane, Carboxamide

The biological activity of this compound primarily involves its interactions with specific enzymes and receptors. The bromopyridine moiety allows for binding interactions, while the oxane and carboxamide groups enhance the compound's stability and reactivity.

Research indicates that the compound may act as a kinase inhibitor , impacting various signaling pathways that are crucial in cancer progression and other diseases. Its unique structure may enhance binding affinity to specific molecular targets, making it a candidate for drug development.

Enzyme Interactions

This compound has been studied for its potential to inhibit certain enzymes involved in disease processes. For instance, it may interact with kinases that play a role in cell proliferation and survival, which are often dysregulated in cancer.

Receptor Modulation

The compound's ability to modulate receptor activity has also been noted, particularly concerning G protein-coupled receptors (GPCRs). These receptors are pivotal in various physiological processes and are common targets for therapeutic agents .

Case Studies

Several studies have investigated the biological activities of this compound:

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits growth-inhibitory effects on cancer cell lines through its action on specific kinases involved in tumor growth .
  • Inflammation Models : Research involving animal models has shown that this compound can reduce markers of inflammation, suggesting potential applications in treating inflammatory diseases.
  • Neuroprotective Effects : Preliminary studies indicate that the compound may offer neuroprotective benefits by modulating pathways associated with neurodegeneration, although more research is needed to confirm these effects.

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

Study Findings
In vitro kinase inhibitionSignificant inhibition of cell growth in cancer cell lines.
Animal model studiesReduction in inflammatory markers and improved outcomes in disease models.
Neuroprotection evaluationPotential benefits observed in models of neurodegeneration.

Q & A

Q. What quality controls ensure reproducibility in multi-step syntheses?

  • Methodological Answer : Implement in-process controls (IPCs) like thin-layer chromatography (TLC) or inline IR spectroscopy. For intermediates, track bromine retention via X-ray photoelectron spectroscopy (XPS). For final products, use triple-quadrupole LC-MS to detect trace impurities (<0.1%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(6-bromopyridin-2-yl)oxane-3-carboxamide
Reactant of Route 2
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N-(6-bromopyridin-2-yl)oxane-3-carboxamide

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